3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid
Description
Chemical Structure and Properties
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid possesses the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 grams per mole. The compound exhibits a heterocyclic structure consisting of a fused imidazole-pyridine ring system, where the imidazole ring is attached to the pyridine ring at positions 1 and 2. The structural configuration includes a methyl group positioned at carbon-3 of the imidazole ring and a carboxylic acid functional group located at carbon-6 of the pyridine ring.
The canonical Simplified Molecular Input Line Entry System representation is CC1=CN=C2N1C=C(C=C2)C(=O)O, while the International Chemical Identifier string is InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13). The compound's three-dimensional structure exhibits moderate polarity due to the presence of the carboxylic acid moiety, which contributes to its solubility characteristics and interaction potential with biological targets.
Table 1: Fundamental Chemical Properties of this compound
Classification and Nomenclature
This compound belongs to the imidazopyridine class of heterocyclic compounds, specifically categorized within the imidazo[1,2-a]pyridine subfamily. The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is systematically named as this compound. Alternative naming conventions may refer to it as imidazo[1,2-a]pyridine-6-carboxylic acid, 3-methyl-, emphasizing the substitution pattern.
The imidazo[1,2-a]pyridine core structure represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities. This structural framework is found in several marketed pharmaceutical compounds, including zolimidine, which exhibits anti-ulcer properties, and zolpidem, known for its hypnotic effects. The specific substitution pattern of this compound distinguishes it from other members of this chemical family and contributes to its unique biological and chemical properties.
Historical Development and Research Context
The development of imidazo[1,2-a]pyridine derivatives has been driven by their significant biological activities and synthetic versatility. Research into these compounds intensified following the discovery of their wide-ranging pharmacological properties, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor activities. The imidazopyridine scaffold has become a crucial tool for medicinal chemists due to its ability to interact with diverse biological targets.
Recent studies have particularly focused on the anti-tuberculosis potential of imidazo[1,2-a]pyridine derivatives. High-throughput screening efforts have identified several compounds within this class demonstrating minimum inhibitory concentrations ranging from 0.03 to 5.0 micromolar against Mycobacterium tuberculosis strains. These findings have positioned imidazo[1,2-a]pyridine derivatives, including this compound, as promising candidates for developing new anti-tuberculosis therapies, particularly against multidrug-resistant strains.
Table 2: Research Applications and Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Structural Characteristics and Physical Properties
The structural characteristics of this compound are defined by its unique substitution pattern and the resulting physicochemical properties. The methyl group at position 3 creates steric hindrance that blocks electrophilic reactions at this site, representing a significant reactivity contrast to unsubstituted analogs that readily undergo halogenation or acylation at position 3. This structural feature contributes to the compound's metabolic stability and influences its interaction with biological targets.
The carboxylic acid group at position 6 introduces polar character to the molecule, affecting its solubility profile and enabling various chemical transformations. This functional group can participate in hydrogen bonding interactions, influencing the compound's binding affinity to biological targets and its pharmacokinetic properties. The combination of the methyl substituent and carboxylic acid group creates a molecule with balanced lipophilic and hydrophilic characteristics.
Storage and stability considerations indicate that the compound should be maintained under dry, room-temperature conditions to ensure structural integrity. The presence of the carboxylic acid functional group makes the compound susceptible to esterification reactions under acidic conditions and salt formation under basic conditions, which are important considerations for synthetic applications and formulation development.
Chemical Reactivity and Stability
This compound demonstrates diverse chemical reactivity patterns influenced by its heterocyclic structure and functional group positioning. The compound can undergo various chemical transformations including oxidation reactions using agents such as potassium permanganate or hydrogen peroxide, and reduction reactions employing sodium borohydride or lithium aluminum hydride. Substitution reactions, particularly halogenation processes, can be performed using chlorine or bromine in the presence of appropriate catalysts.
The carboxylic acid functional group enables the formation of amide derivatives through coupling reactions with various amines, a transformation that has been extensively utilized in pharmaceutical research. These amide formations typically employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the reaction under mild conditions. The resulting amide derivatives often exhibit enhanced biological activities compared to the parent carboxylic acid.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJSFORMVIENMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone-Aldehyde Condensation
This method involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For 3-methyl derivatives, methyl-substituted ketones are used.
| Reactants | Conditions | Yield | References |
|---|---|---|---|
| 2-Aminopyridine + 3-Halo-2-butanone | Cyclohexanone, reflux, 20–24 h | 50–60% | |
| 2-Aminonicotinic acid + Chloroacetaldehyde | Ethanol/water, reflux, 14 h | 63% |
Mechanism :
-
Nucleophilic attack : The amino group of 2-aminopyridine reacts with the carbonyl carbon of the ketone.
-
Cyclization : Formation of the five-membered imidazole ring via elimination of water or halide.
-
Methyl introduction : Methyl groups are retained from the starting ketone (e.g., 3-halo-2-butanone).
Ester Hydrolysis
The carboxylic acid group is often introduced via hydrolysis of ester precursors.
Base-Catalyzed Hydrolysis
Methyl or ethyl esters are hydrolyzed under basic conditions.
| Substrate | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Methyl imidazo[1,2-a]pyridine-6-carboxylate | LiOH, MeOH/H₂O, 90 min, RT | Acid workup (HCl) | 88% | |
| Ethyl ester | NaOH, EtOH, reflux, 20 h | Crystallization | 70–80% |
Key Steps :
-
Ester cleavage : LiOH or NaOH cleaves the ester bond.
Functional Group Transformations
Post-cyclization modifications enable structural diversification.
Halogenation and Substitution
Halogenation at the 3-position is achieved using halogenating agents.
| Substrate | Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-6-carboxylic acid | Cl₂, FeCl₃, CH₂Cl₂, RT | 3-Chloro derivative | 3-Chloro-6-carboxylic acid | 65% |
Applications :
Modern Catalytic Methods
Recent advances leverage transition metals for efficiency.
Copper-Catalyzed Decarboxylative Coupling
This method employs alkynecarboxylic acids and aldehydes.
| Reactants | Catalyst | Conditions | Yield | References |
|---|---|---|---|---|
| 2-Aminopyridine + Propiolic acid + Aldehyde | CuI/Cu(OTf)₂, 120°C, 6 h | Microwave-assisted synthesis | 70–85% |
Advantages :
Industrial-Scale Production
Large-scale synthesis adapts lab methods with optimized parameters.
Continuous Flow Reactors
Used for cyclization and hydrolysis steps to enhance throughput.
| Step | Parameters | Yield | References |
|---|---|---|---|
| Cyclization | 2-Aminopyridine + ketone, cyclohexanone, 120°C, 4 h | 55–60% | |
| Hydrolysis | Methyl ester + LiOH, MeOH/H₂O, 90 min | 88% |
Purification :
-
Crystallization : Ethyl acetate or ethanol used to isolate pure product.
-
Chromatography : Silica gel or reversed-phase HPLC for high-purity samples.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High regioselectivity | Requires specialized reagents |
| Hydrolysis | Scalable, high yield | Acid/base sensitivity |
| Copper catalysis | Short reaction time | Metal catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly halogenation, can be performed using halogenating agents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to modulate neurotransmitter activities effectively, making it a candidate for developing drugs aimed at conditions such as depression and anxiety disorders.
Case Study: Anti-Tuberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-A]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB). High-throughput screening identified several compounds within this class that exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating their efficacy as potential anti-TB agents .
Agricultural Chemicals
Use in Agrochemicals
This compound is utilized in formulating agrochemicals. Its ability to enhance the efficacy of crop protection products makes it valuable in agricultural applications. It helps improve resistance against pests and diseases, thereby contributing to increased agricultural yields.
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. Its derivatives have been shown to inhibit geranylgeranylation processes in various cancer cell lines, including HeLa cells. The cytotoxic effects were quantified using the PrestoBlue® viability assay, revealing significant inhibitory concentrations (IC50) for several analogs .
Material Science
Novel Material Development
The compound is explored for its potential in creating novel materials with specific electronic properties. Research focuses on developing advanced sensors and devices that leverage the unique characteristics of imidazo[1,2-A]pyridine derivatives.
Diagnostic Applications
Biomarker Identification
In diagnostic research, this compound is investigated for its role in identifying biomarkers for various diseases. This application aims at developing non-invasive methods for early disease detection.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Effective modulation of neurotransmitter activity; potential anti-TB agents |
| Agricultural Chemicals | Crop protection formulations | Enhances efficacy against pests and diseases |
| Biochemical Research | Enzyme inhibition studies | Significant cytotoxic effects observed in cancer cell lines |
| Material Science | Development of advanced sensors | Explored for specific electronic properties |
| Diagnostic Applications | Biomarker identification | Investigated for non-invasive disease detection methods |
Mechanism of Action
The mechanism by which 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electrophilic Substitution : The methyl group at C3 in the target compound prevents electrophilic reactions at this position, unlike unsubstituted analogs (e.g., imidazo[1,2-a]pyridine-6-carboxylic acid), which undergo halogenation or acylation at C3 .
- Steric and Electronic Modifications : Chloro () and bromo () substituents increase molecular weight and alter electronic properties. For example, 6-chloro derivatives are used in bromodomain inhibitors due to enhanced binding interactions .
Pharmacological Relevance
- The methyl group at C3 may improve metabolic stability by blocking oxidation, a common degradation pathway for imidazo[1,2-a]pyridines .
- Carboxylic acid derivatives (e.g., 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid) highlight the role of substituents in modulating pharmacokinetics, as seen in metabolite studies .
Thermal Stability
- Compounds with aromatic acyl groups (e.g., 6-acetyl-8-benzoyl derivatives) exhibit higher melting points (293–294°C) due to intermolecular stacking, whereas alkyl-substituted analogs (e.g., methyl) lack such stabilization .
Biological Activity
3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid (3-MI) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
3-MI is characterized by its unique structure, which includes a methyl group at the 3-position and a carboxylic acid group at the 6-position. This specific substitution pattern enhances its solubility and interaction with biological targets, making it a versatile compound in various applications.
Target of Action
3-MI exhibits significant biological activity through various mechanisms. It has been reported to demonstrate in vitro anti-tuberculosis (anti-TB) activity against both replicating and non-replicating bacterial cells. This suggests that it could be a potential candidate for developing new anti-TB therapies.
Mode of Action
The compound's mechanism involves disrupting essential cellular processes in pathogens. For instance, it has been shown to inhibit protein geranylgeranylation, a critical process in cell signaling and membrane localization of proteins. This inhibition reduces cell viability in cancer cell lines such as HeLa, highlighting its potential as an anticancer agent .
Antimicrobial Properties
3-MI has demonstrated potent antimicrobial properties, particularly against multidrug-resistant strains of tuberculosis. Studies have indicated that modifications to the compound's structure can enhance its efficacy against these resistant strains. For example, derivatives with carboxylate groups have shown improved minimum inhibitory concentrations (MICs) ranging from to .
Anticancer Activity
In cytotoxicity assays using HeLa cells, 3-MI analogs exhibited varying degrees of cytotoxicity with half-maximal inhibitory concentration (IC50) values indicating significant activity. Some analogs displayed IC50 values below , suggesting strong potential for further development as anticancer agents .
Study on Antituberculosis Activity
A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). The results indicated that certain modifications to the 3-MI structure significantly enhanced its potency against both replicating and non-replicating Mtb strains. The most active compounds were identified as benzyl amides containing analogs .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various 3-MI derivatives on HeLa cells using PrestoBlue® viability assays. The results showed that several compounds had IC50 values indicating high cytotoxicity, with some displaying negligible inhibitory effects. This highlights the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Antituberculosis, Anticancer | <150 µM |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Structure | Antituberculosis | Not specified |
| 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid | Structure | Anticancer | Not specified |
Q & A
Q. Q1. What are the common synthetic routes for preparing 3-methylimidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives?
Synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a catalyst for constructing the imidazo[1,2-a]pyridine core via condensation . Methyl or bromo substituents (e.g., at the 3-position) are introduced using halogenation or alkylation agents like sodium hydride in dimethylformamide (DMF) . The carboxylic acid group at the 6-position is often retained via hydrolysis of ester precursors under acidic or basic conditions .
Q. Q2. How can the purity and structural integrity of this compound be validated in academic research?
Analytical methods include:
Q. Q3. What safety precautions are critical when handling this compound?
- Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and follow emergency measures (e.g., rinsing eyes with water for 15 minutes) .
Advanced Research Questions
Q. Q4. How do substituent variations (e.g., methyl at C3 vs. bromo/chloro at C3) influence reactivity and biological activity?
- Reactivity : Methyl groups enhance lipophilicity and stability, while halogens (Br, Cl) increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Biological activity : Bromo derivatives show higher antibacterial activity due to improved membrane penetration, whereas methyl groups may reduce metabolic degradation .
Q. Q5. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
Q. Q6. How can computational methods predict binding interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (aromatic core) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
Data Contradictions and Resolution
Q. Q7. Discrepancies in reported melting points: How to address variability in thermal data?
Q. Q8. Conflicting biological activity reports: Why do some studies show antimicrobial activity while others do not?
- Factors : Strain specificity (Gram-positive vs. Gram-negative bacteria), assay conditions (e.g., nutrient media affecting compound stability), and substituent positioning .
- Validation : Replicate assays under standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Advances
Q. Q9. What novel catalytic systems improve yield in large-scale synthesis?
Q. Q10. How to design SAR studies for this compound’s derivatives?
- Variable substituents : Systematically modify C3 (methyl, halogen, aryl) and C6 (carboxylic acid, ester, amide).
- Assays : Test against enzymatic targets (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines (e.g., MTT assay on HeLa) .
- Data analysis : Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
